

Application Notes and Protocols: Synthesis of 4-Bromo-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-nitrophenol**

Cat. No.: **B183274**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of **4-Bromo-2-nitrophenol**, a key intermediate in the production of pharmaceuticals, pesticides, and dyes.[\[1\]](#)[\[2\]](#) Its versatile structure, featuring hydroxyl, nitro, and bromo functional groups, allows for a variety of subsequent chemical modifications, making it a valuable building block in organic synthesis.[\[3\]](#)

Physicochemical and Spectral Data

A summary of the key quantitative data for **4-Bromo-2-nitrophenol** is presented below for easy reference.

Property	Value	Reference
CAS Number	7693-52-9	[3]
Molecular Formula	C ₆ H ₄ BrNO ₃	[3][4]
Molecular Weight	218.00 g/mol	[3][5]
Appearance	Yellow Crystalline Powder or Crystals	[2][3]
Melting Point	90-94 °C	[3]
Boiling Point	259.4 ± 20.0 °C (Predicted)	[3]
pKa	6.28 ± 0.14 (Predicted)	[2][3]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, chloroform, and benzene.	[2][3]
¹ H NMR Spectrum	Available	[6]
IR Spectrum	Available	[7]

Experimental Protocols

Two primary methods for the synthesis of **4-Bromo-2-nitrophenol** are detailed below: the nitration of 4-bromophenol and the bromination of 2-nitrophenol.

Method 1: Nitration of 4-Bromophenol

This protocol is adapted from a continuous flow process and can be modified for batch synthesis in a standard laboratory setting.[3][8] It involves the regioselective nitration of 4-bromophenol.

Materials:

- 4-Bromophenol (p-Bromophenol)
- Dichloroethane

- Nitric acid (7-8 M)
- Sodium bicarbonate (Saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Stirring apparatus
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, prepare a solution of 4-bromophenol in dichloroethane to a concentration of 1.8-2.2 M.
- **Reaction Setup:** Equip the flask with a dropping funnel and a condenser, and place it in an ice bath to maintain a low temperature.
- **Nitration:** Slowly add the 7-8 M nitric acid solution dropwise to the stirred solution of 4-bromophenol. Control the rate of addition to maintain the reaction temperature between 0-5 °C to minimize the formation of byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water.
- **Extraction and Neutralization:** Separate the organic layer. Wash the organic phase sequentially with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any excess acid.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the dichloroethane under reduced pressure using a rotary evaporator.^[3]

- Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Bromo-2-nitrophenol** as a yellow crystalline solid.[9]

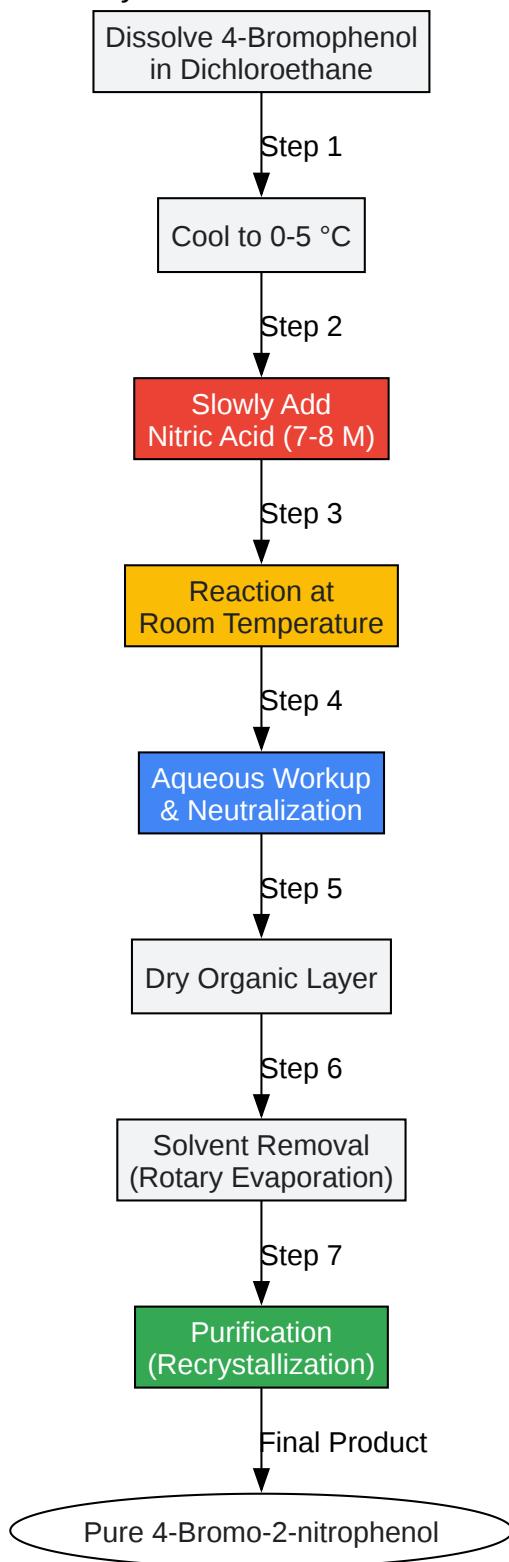
Method 2: Oxidative Bromination of 2-Nitrophenol

This method provides an alternative route starting from 2-nitrophenol. It utilizes an in-situ generation of an electrophilic bromine species.[8]

Materials:

- 2-Nitrophenol
- Bromide source (e.g., Lithium bromide or Potassium bromide)
- Oxidant (e.g., Hydrogen peroxide)
- Acid (e.g., Sulfuric acid)
- Solvent (e.g., Methanol)
- Catalyst (e.g., Vanadyl Schiff base complex, optional but improves yield and selectivity)[8]
- Standard laboratory glassware

Procedure:


- Reaction Mixture Preparation: In a 10-mL round-bottom flask equipped with a magnetic stirring bar, combine 2-nitrophenol (1 mmol), the bromide source, the acid, and the catalyst (if used) in 4 mL of the chosen solvent.[8]
- Bromination: Add the oxidant (e.g., hydrogen peroxide) dropwise to the stirred mixture at room temperature.[8]
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC) or TLC until the starting material is consumed.[8]

- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.
- Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent.
- Solvent Removal and Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure **4-Bromo-2-nitrophenol**.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **4-Bromo-2-nitrophenol** via the nitration of 4-bromophenol.

Workflow for Synthesis of 4-Bromo-2-nitrophenol

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-2-nitrophenol**.

Safety Information

- **4-Bromo-2-nitrophenol:** Harmful if swallowed, in contact with skin, or if inhaled.[2] It is irritating to the eyes, respiratory system, and skin.[2]
- Nitric Acid: Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.
- Dichloroethane: Flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Suspected of causing cancer.
- Bromine/Bromide sources with oxidants: Can release toxic bromine gas. Handle with care in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures. All operations should be conducted in a well-ventilated chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-nitrophenol | 7693-52-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. scbt.com [scbt.com]
- 6. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR [m.chemicalbook.com]
- 7. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-Bromo-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183274#synthesis-protocol-for-4-bromo-2-nitrophenol\]](https://www.benchchem.com/product/b183274#synthesis-protocol-for-4-bromo-2-nitrophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com